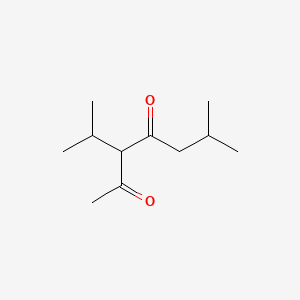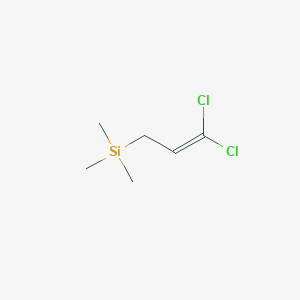
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and a 3,3-dichloroprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of 3,3-dichloroprop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,3-Dichloroprop-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The silicon-chlorine bond can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and electrophiles such as halogens for addition reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminosilanes, while addition reactions with halogens can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions that modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Difluoroprop-2-en-1-yl)(trimethyl)silane
- (3,3-Dibromoprop-2-en-1-yl)(trimethyl)silane
- (3,3-Diiodoprop-2-en-1-yl)(trimethyl)silane
Uniqueness
(3,3-Dichloroprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of chlorine atoms, which impart specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms or substituents.
Eigenschaften
CAS-Nummer |
67753-89-3 |
|---|---|
Molekularformel |
C6H12Cl2Si |
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
3,3-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |
InChI-Schlüssel |
CMOMYDLWNCCISP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


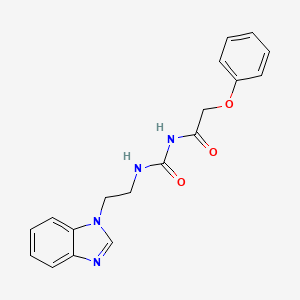
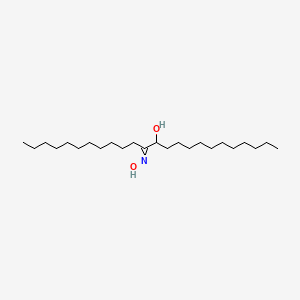

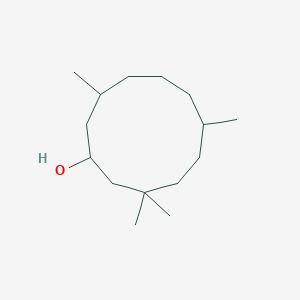

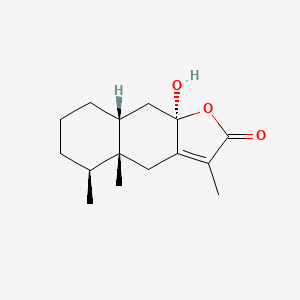
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)




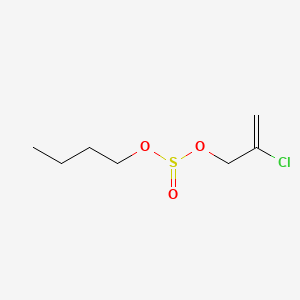
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
